2,7-Dimethylphenanthrene
Description
Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry and Environmental Science
As a member of the vast class of polycyclic aromatic hydrocarbons (PAHs), 2,7-dimethylphenanthrene is part of a group of compounds that are ubiquitous environmental pollutants. ontosight.ai PAHs are primarily formed from the incomplete combustion of organic materials, with sources including fossil fuel burning, industrial processes, and natural events like wildfires. ontosight.ai Due to their hydrophobic and lipophilic nature, PAHs like this compound are poorly soluble in water but readily dissolve in organic solvents. ontosight.aicymitquimica.com This property, combined with their resistance to degradation, leads to their persistence in the environment, particularly in soil and sediment. cymitquimica.com
The environmental presence of this compound and other PAHs is a significant concern due to their potential adverse health effects. ontosight.aicymitquimica.com Many PAHs are known or suspected carcinogens, capable of binding to DNA and causing mutations. ontosight.ai Consequently, regulatory bodies such as the U.S. Environmental Protection Agency (EPA) monitor the levels of PAHs in the environment to protect human health and ecosystems. ontosight.ai Research in this area focuses on understanding the distribution, fate, and toxicity of these compounds in various environmental matrices. ontosight.ai
Role as a Model Compound in Fundamental Chemical and Geochemical Studies
Beyond its environmental relevance, this compound serves as a valuable model compound in fundamental chemical and geochemical research. ontosight.ai Its well-defined structure allows scientists to study the properties and behaviors of larger, more complex PAH structures. ontosight.ai In organic chemistry, the synthesis of this compound and its derivatives is an active area of research, with various methods being developed for their preparation. tandfonline.comcore.ac.uk These synthetic efforts are crucial for obtaining pure samples for toxicological studies and for use as analytical standards. cymitquimica.com
In the field of geochemistry, the distribution and relative abundance of different dimethylphenanthrene isomers, including the 2,7-isomer, can provide valuable information about the thermal maturity of crude oils and source rocks. montclair.edumedwinpublishers.com The relative stability of this compound compared to other isomers makes it a useful indicator in these assessments. montclair.edunih.gov For instance, studies have shown that the relative concentrations of 2,6- and this compound increase with the thermal maturity of vitrinite, a component of coal. montclair.edu Furthermore, specific PAH ratios involving this compound can be used to distinguish between different sources of PAH pollution, such as residential wood combustion and mobile source emissions. acs.org
The study of this compound also extends to its role in the formation of other sedimentary alkylphenanthrenes through methylation processes. curtin.edu.au These fundamental investigations into the synthesis, properties, and geochemical behavior of this compound are essential for a comprehensive understanding of this important class of organic compounds.
| Property | Value |
| Molecular Formula | C16H14 |
| Molecular Weight | 206.28 g/mol |
| Melting Point | 101.0 to 102.0 °C |
| Appearance | Solid |
| Solubility | Insoluble in water, soluble in organic solvents |
| CAS Number | 1576-69-8 |
This table contains data from multiple sources. ontosight.ainih.govcymitquimica.comcore.ac.uk
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,7-dimethylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-11-3-7-15-13(9-11)5-6-14-10-12(2)4-8-16(14)15/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPXLOGIVVCOHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C=C2)C=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061798 | |
| Record name | 2,7-Dimethylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1576-69-8 | |
| Record name | 2,7-Dimethylphenanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1576-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Dimethylphenanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-DIMETHYLPHENANTHRENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407670 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,7-Dimethylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-DIMETHYLPHENANTHRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PDG2RR27CN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Chemical Transformations
Regiospecific Synthesis Strategies
Regiospecific control is paramount in the synthesis of disubstituted phenanthrenes to avoid the formation of isomeric mixtures that are often difficult to separate. Modern synthetic techniques offer elegant solutions to achieve this precision.
Directed Ortho Metalation (DoM) and Remote Metalation (DreM) Approaches
A powerful strategy for the regiospecific synthesis of 2,7-dimethylphenanthrene combines Directed ortho Metalation (DoM) and Directed remote Metalation (DreM). researchgate.netwikipedia.org This approach provides a high degree of control over the placement of the methyl groups on the phenanthrene (B1679779) skeleton. The synthesis typically commences with a suitably substituted N,N-diethylbenzamide. The amide group acts as a directed metalation group (DMG), facilitating the deprotonation of the ortho position by a strong base, such as an organolithium reagent. researchgate.net
Suzuki-Miyaura Cross-Coupling Reactions in Phenanthrene Annulation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and plays a crucial role in the annulation of the phenanthrene ring system for the synthesis of this compound. researchgate.netwikipedia.org This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. thieme-connect.comorganic-chemistry.orgresearchgate.net
In the synthesis of this compound via the DoM approach, the Suzuki-Miyaura reaction is used to couple the ortho-metalated N,N-diethylbenzamide derivative with a suitable boronic acid or ester. researchgate.netwikipedia.org This step is critical for building the biphenyl backbone that will subsequently cyclize to form the phenanthrene core. The versatility and functional group tolerance of the Suzuki-Miyaura reaction make it an ideal choice for this transformation, allowing for the efficient construction of the key biphenyl intermediate in high yield. researchgate.net
| Reaction | Role in Synthesis | Key Features |
| Directed ortho Metalation (DoM) | Regioselective functionalization of the aromatic ring | Use of a Directed Metalation Group (DMG) to control the position of metalation. |
| Suzuki-Miyaura Cross-Coupling | Formation of the biphenyl backbone | Palladium-catalyzed C-C bond formation between an organoboron compound and an organic halide. |
| Directed remote Metalation (DreM) | Cyclization to form the phenanthrene core | Intramolecular metalation leading to ring closure. |
Multi-Step Synthesis from Specialized Precursors
Beyond the more modern catalytic methods, multi-step classical syntheses from well-defined starting materials remain a valuable approach for obtaining pure isomers of substituted phenanthrenes.
A documented synthesis of this compound begins with dimethyl 4,4'-dimethyldiphenate. This multi-step process involves the initial reduction of the ester groups to hydroxymethyl groups. These diols are then converted into the corresponding bromomethyl intermediates. The subsequent key step is a cyclization reaction of the dibromide, which is followed by dehydrogenation over a palladium-on-charcoal catalyst to afford the final this compound product.
The use of bromomethyl intermediates is a recurring theme in the synthesis of phenanthrenes. As described in the synthesis from dimethyl 4,4'-dimethyldiphenate, the conversion of hydroxymethyl groups to bromomethyl groups provides a reactive handle for cyclization. The cyclization of these intermediates can be effected by various reagents to form the central ring of the phenanthrene system. This pathway highlights a classical yet effective approach to building the tricyclic aromatic core.
Friedel-Crafts acylation is a fundamental reaction in aromatic chemistry for the formation of carbon-carbon bonds. While direct Friedel-Crafts acylation on a pre-formed phenanthrene ring can lead to a mixture of isomers, rsc.org a more controlled approach involves the construction of the phenanthrene skeleton itself using this reaction. A plausible route to this compound could involve an intramolecular Friedel-Crafts acylation of a suitably substituted biphenyl precursor.
A related and powerful method is the double Friedel-Crafts acylation of a biphenyl with oxalyl chloride. researchgate.net Starting with 4,4'-dimethylbiphenyl, this reaction would be expected to yield this compound-9,10-dione. This dione can then be reduced to the corresponding diol and subsequently deoxygenated to furnish this compound. This approach offers a convergent route to the phenanthrene core with the desired substitution pattern.
| Precursor | Key Transformation(s) | Final Product |
| Dimethyl 4,4'-Dimethyldiphenate | Reduction, Bromination, Cyclization, Dehydrogenation | This compound |
| 4,4'-Dimethylbiphenyl | Double Friedel-Crafts Acylation with Oxalyl Chloride, Reduction | This compound |
Derivatization Chemistry of this compound
The functionalization of this compound is key to its use in creating more complex molecules. The methyl groups, in particular, serve as handles for introducing a variety of other functional groups.
A critical initial step in the derivatization of this compound is the bromination of its benzylic methyl groups to generate 2,7-bis(bromomethyl)phenanthrene. This transformation converts the relatively inert methyl groups into reactive bromomethyl groups, which are excellent electrophiles and precursors to other functional moieties. While the direct bromination of this compound is not extensively detailed, the procedure is analogous to the well-established benzylic bromination of 2,7-dimethylnaphthalene. mdpi.comresearchgate.net This reaction is typically achieved with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, or under photoirradiation. google.com
The resulting 2,7-bis(bromomethyl)phenanthrene is a highly valuable intermediate for generating reactive species such as bis-ylides. Ylides, particularly phosphorus ylides, are famously used in the Wittig reaction to form alkenes from carbonyl compounds. The generation of a bis-ylide from 2,7-bis(bromomethyl)phenanthrene would proceed in two steps:
Phosphonium Salt Formation: Reaction of the dibromide with two equivalents of a phosphine, typically triphenylphosphine, results in a double SN2 reaction to yield a bis(phosphonium) salt.
Ylide Generation: Treatment of the bis(phosphonium) salt with a strong base (e.g., n-butyllithium or sodium hydride) deprotonates the carbon atoms adjacent to the phosphorus atoms, yielding a this compound-derived bis-ylide.
This bis-ylide serves as a "double" Wittig reagent, capable of reacting with two equivalents of an aldehyde or ketone, or with a single diketone, to construct complex, larger molecules containing new carbon-carbon double bonds.
| Step | Reactant | Reagents | Product | Purpose |
|---|---|---|---|---|
| 1 | This compound | N-Bromosuccinimide (NBS), Radical Initiator | 2,7-Bis(bromomethyl)phenanthrene | Activation of methyl groups |
| 2 | 2,7-Bis(bromomethyl)phenanthrene | Triphenylphosphine (PPh₃) | Bis(triphenylphosphonium) bromide salt | Formation of Wittig reagent precursor |
The synthesis of complex, non-planar polycyclic aromatic hydrocarbons, such as "buckybowls" (e.g., corannulene), requires strategically functionalized precursors that can undergo intramolecular ring-forming reactions. msstate.edu this compound represents a potential starting scaffold for such architectures. The key is the interconversion of the methyl groups into functionalities capable of participating in cyclization reactions, typically intramolecular aryl-aryl couplings.
Several synthetic strategies can be envisioned for this purpose:
Oxidation and Amide Coupling: The methyl groups can be oxidized to carboxylic acids. These can then be converted to amides or other functional groups suitable for ring closure reactions.
Bromination and Cross-Coupling: As discussed, the methyl groups can be brominated. The resulting bromomethyl groups can undergo further reactions, or the aromatic core itself can be halogenated, to install handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) to build up the necessary framework for the final cyclization step. msstate.edu
Formylation and Condensation: The methyl groups could potentially be converted to aldehydes, which could then participate in intramolecular condensation reactions to form new rings.
The ultimate goal of these interconversions is to create a precursor that, upon subjection to final ring-closing conditions (often flash vacuum pyrolysis or transition-metal-catalyzed C-H activation), can planarize and extend the aromatic system or, in the case of buckybowls, cyclize to form a curved, bowl-shaped structure. nih.govresearchgate.net The 2,7-substitution pattern of the phenanthrene core provides a specific geometry that can be exploited to direct the formation of these complex three-dimensional architectures.
Mechanistic Investigations of this compound Formation Pathways
Understanding the formation pathways of this compound is crucial, as it is found in natural settings like crude oil and as a product of combustion. msstate.edu Its formation can be understood through two primary lenses: thermal/pyrolytic pathways and targeted synthetic pathways.
Pyrolytic Formation: In high-temperature environments, such as during the pyrolysis of biomass (particularly lignin) or the incomplete combustion of fossil fuels, complex organic matter breaks down into smaller, reactive radical fragments. whiterose.ac.ukresearchgate.net Lignin, an amorphous polymer composed of phenylpropane units, is a significant natural precursor to polycyclic aromatic hydrocarbons. iastate.edu The mechanism is believed to involve:
Decomposition: Thermal cleavage of bonds in large organic polymers creates smaller, unsaturated, and aromatic radical species.
Recombination and Cyclization: These reactive fragments recombine in a process of molecular growth. For instance, smaller hydrocarbon radicals can add to benzene or other aromatic rings, leading to cyclization and subsequent dehydrogenation (aromatization).
Aromatization: The newly formed cyclic structures lose hydrogen atoms to form stable, planar aromatic systems like the phenanthrene core. The methyl groups originate from the fragmentation of the original organic matter's side chains.
Synthetic Formation: Modern organic synthesis provides rational and high-yield pathways to the phenanthrene core, with mechanisms that are well-understood. One such approach is the palladium-catalyzed domino reaction, which can construct phenanthrene derivatives from simple starting materials. beilstein-journals.org A representative mechanism involves:
Oxidative Addition: A palladium(0) catalyst inserts into an aryl-halide bond.
Carbopalladation: The resulting organopalladium complex coordinates with an alkene or alkyne (in some strategies, norbornadiene is used as a transient template).
C-H Activation/Intramolecular Cyclization: The palladium center facilitates an intramolecular C-H activation, forming a new ring and a palladacycle intermediate.
Reductive Elimination or other final steps: The final step involves reductive elimination of the palladium catalyst, which closes the final ring of the phenanthrene system and regenerates the active catalyst.
This type of catalyzed reaction offers a controlled, step-wise pathway to the phenanthrene skeleton that avoids the high temperatures and complex product mixtures associated with pyrolytic formation.
| Pathway | Conditions | Precursors | Key Mechanistic Steps |
|---|---|---|---|
| Pyrolytic | High Temperature (>400°C), Anoxic | Biomass (Lignin), Fossil Fuels | Radical fragmentation, recombination, cyclization, aromatization |
| Catalytic Synthesis | Moderate Temperature, Pd Catalyst | Aryl halides, alkenes/alkynes | Oxidative addition, C-H activation, reductive elimination |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.
Advanced ¹³C NMR Applications for Structural Assignment
While standard ¹³C NMR provides the number of unique carbon environments in a molecule, advanced techniques are often necessary for the unambiguous assignment of each carbon signal in complex structures like 2,7-Dimethylphenanthrene. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) and two-dimensional (2D) NMR experiments are instrumental in this regard.
DEPT experiments differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. For this compound, a DEPT-135 experiment would show positive signals for CH₃ and CH carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent. This allows for the clear identification of the methyl carbons and the various aromatic CH groups.
Further structural confirmation is achieved through 2D NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). HSQC correlates each carbon atom with its directly attached proton(s), while HMBC reveals longer-range couplings between carbons and protons (typically over two to three bonds). For this compound, HMBC is particularly useful for assigning the quaternary carbons by observing their correlations with nearby protons, thereby completing the full ¹³C NMR spectral assignment.
Variable Temperature NMR and Exchange Spectroscopy (EXSY) in Conformational Analysis
While this compound is a relatively rigid aromatic system, substituted phenanthrenes, particularly those with bulky groups in close proximity, can exhibit conformational isomerism. Variable Temperature (VT) NMR and Exchange Spectroscopy (EXSY) are powerful techniques to study such dynamic processes.
VT-NMR involves acquiring NMR spectra at different temperatures. For molecules undergoing conformational exchange that is intermediate on the NMR timescale at room temperature, cooling the sample can slow down the process, leading to the observation of distinct signals for each conformer. Conversely, heating the sample can cause these signals to coalesce into a single averaged peak. Although significant conformational flexibility is not expected for this compound itself, this technique is crucial for studying more sterically hindered derivatives where rotation of substituents might be restricted.
EXSY is a 2D NMR experiment that is mechanistically identical to the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment but is used to detect chemical exchange between sites. If a nucleus is exchanging between two different chemical environments, cross-peaks will appear in the EXSY spectrum connecting the signals of the two sites. This allows for the direct observation and quantification of the exchange process. While there are no specific studies reporting the use of EXSY for the conformational analysis of this compound, it remains a valuable tool for investigating dynamic processes in related, more flexible phenanthrene (B1679779) derivatives.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a vital analytical tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.
Electron Ionization (EI) Mass Spectral Analysis and Fragmentation Patterns
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a characteristic fingerprint of the compound. For this compound (C₁₆H₁₄), the molecular weight is 206.28 g/mol .
The EI mass spectrum of this compound is characterized by an intense molecular ion peak (M⁺˙) at m/z 206, confirming its molecular weight. The fragmentation pattern is typical for methylated PAHs. A prominent peak is observed at m/z 205, corresponding to the loss of a hydrogen atom ([M-H]⁺), which is a common feature in the mass spectra of aromatic compounds. Another significant fragment is found at m/z 191, resulting from the loss of a methyl group ([M-CH₃]⁺). This fragmentation provides clear evidence for the presence of a methyl substituent. The NIST Mass Spectrometry Data Center reports the top three peaks for this compound as m/z 206, 205, and 191 or 189, further corroborating this fragmentation pathway gcms.czmdpi.com.
Table 1: Key Mass Spectral Data for this compound (EI-MS)
| m/z (Mass-to-Charge Ratio) | Ion | Description |
|---|---|---|
| 206 | [M]⁺˙ | Molecular Ion |
| 205 | [M-H]⁺ | Loss of a Hydrogen atom |
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Differentiation and Detection
Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone technique for the separation and identification of volatile and semi-volatile organic compounds in complex mixtures, such as environmental samples or petroleum fractions. While the mass spectra of dimethylphenanthrene isomers are often very similar, making differentiation by MS alone challenging, their separation can be achieved chromatographically.
The primary challenge in the GC analysis of dimethylphenanthrene isomers is achieving complete baseline separation, as many isomers tend to co-elute on standard non-polar or semi-polar capillary columns. The choice of the GC stationary phase is critical in resolving these isomers.
A key parameter used for the identification of compounds in GC is the retention index (RI), which normalizes retention times relative to a series of n-alkane standards. The Kovats retention index is a widely used system. For this compound, a semi-standard non-polar Kovats retention index of 2027.9 has been reported gcms.cz. By comparing the experimental retention indices of unknown peaks with those of authentic standards on different stationary phases, a higher degree of confidence in isomer identification can be achieved.
Table 2: Kovats Retention Indices of Selected Dimethylphenanthrene Isomers on a Semi-Standard Non-Polar GC Column
| Isomer | Kovats Retention Index |
|---|---|
| This compound | 2027.9 gcms.cz |
The detection of this compound in various matrices, including environmental samples, is routinely performed using GC-MS, often in the selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring the characteristic ions (e.g., m/z 206, 205, and 191).
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for Ultrace Analysis and Quantification
For the ultratrace analysis and quantification of this compound in complex matrices where interferences can be significant, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers superior selectivity and sensitivity compared to conventional GC-MS.
In GC-MS/MS, a specific precursor ion (e.g., the molecular ion at m/z 206 for this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and then one or more specific product ions are monitored in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), significantly reduces chemical noise and matrix effects.
Vibrational Spectroscopy
Vibrational spectroscopy is a key analytical tool for determining the molecular structure and bonding within a molecule. Infrared (IR) spectroscopy, in particular, probes the vibrational modes of a molecule, which are sensitive to its geometry and electronic structure.
These studies typically employ a heated multipass gas cell to achieve sufficient vapor pressure for analysis. acs.org For example, spectra of DMP isomers have been recorded at elevated temperatures (e.g., 110 °C) with a spectral resolution of 0.5 cm⁻¹. acs.orgias.ac.in Due to the low vapor pressure of DMPs, an inert gas like argon is often used to facilitate the introduction of the sample into the gas cell. acs.org The experimental setup is purged with a high-purity inert gas, such as nitrogen, to minimize interference from atmospheric water vapor, which has absorption bands that can overlap with those of the target molecule. acs.org
The assignment of the observed vibrational bands in the infrared spectrum of a complex molecule like this compound is a non-trivial task that relies heavily on computational chemistry. While specific experimental data and corresponding assignments for this compound are not available, the methodology applied to other DMPs illustrates the standard approach.
Theoretical calculations, particularly Density Functional Theory (DFT) at levels such as B3LYP/6-311G**, are used to compute harmonic and anharmonic vibrational frequencies and their corresponding intensities. acs.orgias.ac.in However, a direct comparison of calculated and experimental frequencies may not be sufficient for unambiguous assignments. acs.orgias.ac.in
To achieve a more accurate assignment, the scaled quantum mechanical (SQM) force field analysis method is often employed. acs.orgias.ac.in This method involves scaling the force fields calculated from quantum chemical methods to better match the experimental frequencies. acs.orgias.ac.in The potential energy distribution (PED) is then calculated for each normal mode. The PED provides a detailed description of the nature of the vibration by quantifying the contribution of different internal coordinates (such as bond stretching, angle bending, and torsions) to each vibrational frequency. acs.orgias.ac.in
For other dimethylphenanthrene isomers, this analysis has allowed for the detailed assignment of various vibrational modes, including:
Aromatic C-H stretching
Methyl C-H stretching
Ring C-C stretching
In-plane and out-of-plane C-H bending
Methyl group rocking and torsional modes
Without experimental gas-phase IR data for this compound, a similar detailed table of assignments and PEDs cannot be constructed.
X-ray Crystallography and Solid-State Structural Analysis
As of this writing, there is no publicly available literature reporting the single-crystal X-ray diffraction analysis of this compound. Consequently, detailed information on its crystal system, space group, unit cell dimensions, and intermolecular interactions in the solid state remains undetermined.
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis would provide valuable information on bond lengths, bond angles, and torsional angles within the this compound molecule in its solid form. Furthermore, it would reveal the packing of the molecules in the crystal lattice, offering insights into intermolecular forces such as π-π stacking and C-H···π interactions, which govern the physical properties of the solid material.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of 2,7-Dimethylphenanthrene. These methods, rooted in the principles of quantum mechanics, allow for the detailed exploration of the molecule's electronic structure and energetics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is particularly effective for optimizing the geometry of molecules like this compound and determining their electronic properties. The core idea of DFT is that the energy of a molecule can be determined from its electron density.
Geometry optimization using DFT involves finding the lowest energy arrangement of the atoms in the molecule, which corresponds to its most stable structure. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the fused aromatic rings and the attached methyl groups. The planarity of the phenanthrene (B1679779) backbone and the orientation of the methyl groups are key parameters determined through this process.
Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the chemical reactivity and kinetic stability of a molecule. frontiersin.org A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. semanticscholar.org
Table 1: Predicted Electronic Properties of Phenanthrene Derivatives from DFT Calculations
| Property | Description | Significance for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. |
Molecular Orbital (MO) theory provides a framework for understanding the distribution of electrons in a molecule. The atomic orbitals of the constituent atoms combine to form a set of molecular orbitals that extend over the entire molecule. For this compound, the π-electrons of the aromatic rings form a delocalized system of π-molecular orbitals.
MO calculations can be used to visualize the spatial distribution of the HOMO and LUMO. In phenanthrene and its derivatives, the HOMO and LUMO are typically π-orbitals distributed across the aromatic framework. The introduction of methyl groups at the 2 and 7 positions can influence the energy and distribution of these orbitals through inductive and hyperconjugative effects.
Electron deficiency analysis, often performed using population analysis methods in conjunction with MO calculations, helps to identify regions of the molecule that are electron-rich or electron-poor. This information is crucial for predicting the sites of electrophilic and nucleophilic attack. In this compound, the electron density is not uniformly distributed, and understanding these variations is key to predicting its reactivity in chemical reactions.
Computational methods can be employed to predict the thermochemical properties of molecules, such as their heats of formation. The standard enthalpy of formation (ΔHf°) is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. libretexts.org
Theoretical predictions of heats of formation are often made using high-level quantum chemical calculations, sometimes in combination with empirical corrections. These calculations involve determining the total electronic energy of the molecule and then converting it to a heat of formation using appropriate thermodynamic cycles and reference data. While experimental data on the heat of combustion for this compound exists, which can be used to derive the heat of formation, the specific value is not widely reported. Computational studies provide a valuable alternative for obtaining this important thermochemical parameter.
Crystal Structure Prediction Methodologies for Aromatic Systems
The in silico prediction of the crystal structure of organic molecules, a field known as crystal structure prediction (CSP), has become an integral part of materials science and pharmaceutical development. For aromatic systems such as this compound, these computational methods are employed to explore the landscape of possible crystal packings, identify thermodynamically stable polymorphs, and understand the interplay of intermolecular forces that govern crystallization.
The fundamental principle of CSP is the identification of the most stable crystal structure, which is assumed to correspond to the global minimum on the crystal energy landscape. However, the observation of polymorphism—the existence of multiple crystal structures for the same compound—highlights that experimentally observed forms may also correspond to local minima that are kinetically favored under specific crystallization conditions.
A common approach to CSP for aromatic molecules is a hierarchical workflow that begins with a broad search of possible crystal packings and progressively refines a smaller number of promising candidates with more accurate, and computationally expensive, methods. This multi-step process typically involves:
Generation of Trial Structures: A large number of plausible crystal structures are generated using algorithms that explore different space groups, unit cell dimensions, and molecular orientations. For a relatively rigid molecule like this compound, the search space is primarily defined by the packing of the molecules.
Lattice Energy Minimization with Force Fields: The generated structures are then subjected to geometry optimization using classical force fields. These force fields are sets of empirical potential energy functions that describe the intra- and intermolecular interactions. For polycyclic aromatic hydrocarbons (PAHs), force fields such as Dreiding or PCFF are often used, sometimes with custom parameterization to better reproduce experimental data for related compounds. ul.ieresearchgate.net The choice of atomic point charges is also a critical factor in the accuracy of these initial calculations. ul.ieresearchgate.net
Refinement with Quantum Mechanical Methods: A subset of the most stable structures predicted by the force field calculations is then re-optimized using more accurate quantum mechanical methods. Density functional theory (DFT) with corrections for van der Waals dispersion forces (DFT-D) is a widely used approach for this refinement step. nih.gov These calculations provide a more accurate description of the electronic structure and intermolecular interactions, which is particularly important for aromatic systems where π-π stacking and C-H···π interactions play a significant role.
Final Ranking and Analysis: The final ranking of the predicted crystal structures is based on their relative lattice energies calculated at the highest level of theory. Thermodynamic factors, such as vibrational free energy, can also be included to predict the relative stability of polymorphs at different temperatures. The predicted stable structures are then compared with experimental data, if available, to validate the computational methodology.
Detailed Research Findings
While specific CSP studies focused solely on this compound are not widely available in the published literature, the methodologies described above have been successfully applied to a wide range of PAHs. For instance, computational studies on phenanthrene and its isomers have provided insights into their aggregation behavior and the strength of π-π stacking interactions. These studies often employ DFT and Møller-Plesset second-order perturbation theory (MP2) to accurately model the dispersion interactions that are crucial for the stability of PAH crystals.
For a molecule like this compound, a CSP study would aim to identify the most likely packing arrangements. The presence of the methyl groups at the 2 and 7 positions would introduce steric constraints that influence the possible intermolecular packing motifs compared to the parent phenanthrene molecule. The computational analysis would explore how these methyl groups affect the balance of π-π stacking and C-H···π interactions, ultimately determining the most stable crystal structure.
To illustrate the potential output of such a study, the following table presents hypothetical results from a CSP workflow for this compound. This data is representative of what would be generated in a typical CSP investigation.
| Predicted Structure | Space Group | Calculated Lattice Energy (kJ/mol) - Force Field | Calculated Lattice Energy (kJ/mol) - DFT-D | Relative Energy (kJ/mol) - DFT-D | Calculated Density (g/cm³) |
|---|---|---|---|---|---|
| Polymorph A | P2₁/c | -125.8 | -135.2 | 0.0 | 1.25 |
| Polymorph B | P-1 | -124.5 | -133.9 | 1.3 | 1.23 |
| Polymorph C | P2₁2₁2₁ | -122.1 | -131.5 | 3.7 | 1.21 |
| Polymorph D | C2/c | -120.9 | -129.8 | 5.4 | 1.20 |
This table is illustrative and presents hypothetical data for this compound based on typical results from crystal structure prediction studies of similar aromatic compounds.
In this hypothetical scenario, Polymorph A is predicted to be the most stable structure, with the lowest lattice energy. The other predicted polymorphs are slightly higher in energy, suggesting they might be accessible under certain crystallization conditions. The calculated densities and space groups are key parameters that would be used to compare these predictions with experimental X-ray diffraction data.
The development of "tailor-made" force fields, where parameters are specifically derived for the molecule under investigation using high-level quantum mechanical calculations, represents a significant advancement in the accuracy of CSP. nih.gov This approach can lead to more reliable initial rankings of crystal structures before proceeding to the more computationally demanding DFT calculations. nih.gov
Ultimately, the goal of these computational and theoretical studies is to create a comprehensive understanding of the crystal energy landscape of a given aromatic compound. This knowledge is invaluable for controlling the solid-state form of the material, which in turn influences its physical and chemical properties.
Geochemical and Environmental Research on this compound
Advanced Analytical Methodologies and Separation Sciences
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating 2,7-Dimethylphenanthrene from other closely related compounds. The choice of technique is dictated by the complexity of the sample and the required level of resolution.
The separation of polycyclic aromatic hydrocarbon (PAH) isomers, such as the various dimethylphenanthrenes, presents a significant analytical challenge due to their similar physicochemical properties. High-resolution gas chromatography (GC) is a fundamental technique employed to resolve these complex mixtures. The effectiveness of the separation is highly dependent on the stationary phase of the GC column. mdpi.com
Different types of stationary phases exhibit varying selectivities towards PAH isomers. For instance, 50% phenyl-polysiloxane columns have demonstrated strong performance in separating methylated PAHs. mdpi.com In one study comparing different columns, a 50% phenyl-polysiloxane phase was able to resolve a greater number of methylated benz(a)anthracene, benzo(c)phenanthrene, and chrysene isomers compared to phenyl arylene and ionic liquid (SLB-ILPAH) columns. mdpi.com The unique interactions between the analytes and the stationary phase, influenced by factors like polarity and molecular geometry, are critical for achieving separation. mdpi.com However, even with high-resolution columns, complete separation of all isomers in a single run is not always possible, and some compounds may still co-elute. mdpi.com The use of liquid crystalline stationary phases in capillary GC has also been highlighted for its high isomeric selectivity, proving effective for separating positional and geometric isomers. vurup.sk
| Column Type | Stationary Phase | Key Separation Characteristics for PAH Isomers |
|---|---|---|
| Mid-Polar | 50% Phenyl-Polysiloxane | Good resolution for many methylated PAH isomers. mdpi.com |
| Polar (Ionic Liquid) | SLB-ILPAH | Offers different interaction mechanisms, useful for orthogonal separations. mdpi.com |
| Liquid Crystalline | e.g., MEAB | Demonstrates high selectivity for positional and geometric isomers. vurup.sk |
For exceptionally complex samples like crude oil, where this compound is an important biomarker, one-dimensional GC may not provide sufficient peak capacity to resolve the thousands of constituent compounds. chromatographytoday.comwiley-vch.de Comprehensive two-dimensional gas chromatography (GCxGC) offers a powerful solution by coupling two different chromatographic columns in series. wiley-vch.de This technique significantly enhances separation power, allowing for the resolution of analytes from the unresolved complex mixture (UCM) common in petroleum analysis. wiley-vch.de
In a typical GCxGC setup for biomarker analysis, a non-polar column is used in the first dimension for separation based on boiling point, and a polar column is used in the second dimension for separation based on polarity. This results in structured chromatograms where compounds of a similar chemical class, such as alkylated phenanthrenes, group together in specific regions of the 2D plot. chromatographytoday.comresearchgate.net This ordered structure facilitates the identification of compound families. chromatographytoday.com GCxGC has been successfully used to separate and identify various petroleum biomarkers, including alkylated aromatics like phenanthrenes, steranes, and hopanes, which are crucial for petroleum exploration and forensic oil spill analysis. wiley-vch.deresearchgate.net The increased signal-to-noise ratio and reduced co-elution in GCxGC lead to more accurate and reliable mass spectra for compound identification. chromatographytoday.com
Mass Spectrometric Detection and Quantification Strategies
Following chromatographic separation, mass spectrometry (MS) is employed for the detection and quantification of this compound. Advanced MS techniques provide the high sensitivity and selectivity required for trace-level analysis.
Gas chromatography-tandem mass spectrometry (GC-MS/MS) operating in multiple reaction monitoring (MRM) mode is a highly selective and sensitive technique for quantifying target compounds in complex matrices. gcms.cznih.gov This method involves two stages of mass analysis. First, a specific precursor ion (often the molecular ion, [M]•+) of this compound is selected in the first quadrupole. This ion is then fragmented in a collision cell, and a specific, characteristic product ion is selected and monitored by the second quadrupole. lcms.cz
The transition from the precursor ion to the product ion is highly specific to the analyte's structure. This specificity allows the instrument to filter out background noise and matrix interferences, which is a significant advantage over single-quadrupole MS. gcms.cz The use of MRM can lead to very low detection limits and increased confidence in analytical results. gcms.czlcms.cz A typical MRM method involves defining one or more precursor-to-product ion transitions for each target analyte. For confirmation, a second transition is often monitored to calculate an ion ratio, which must fall within a specified tolerance of the ratio observed in a standard.
| Parameter | Description | Significance in this compound Analysis |
|---|---|---|
| Precursor Ion | The specific ion of the target analyte selected in the first mass analyzer (e.g., molecular ion at m/z 206 for C16H14). | Provides initial selectivity for the target molecule. |
| Product Ion | A specific fragment ion generated from the precursor ion in the collision cell. | Provides a second layer of selectivity, confirming the identity of the precursor. |
| MRM Transition | The specific precursor ion → product ion pair monitored by the instrument. | Forms the basis of highly selective detection and quantification. researchgate.net |
| Collision Energy | The energy applied to induce fragmentation of the precursor ion. | Must be optimized to maximize the signal of the chosen product ion. thermofisher.com |
The sensitivity of an MRM experiment is critically dependent on the efficiency of the fragmentation process, which is controlled by the collision energy (CE) applied in the collision cell. nih.gov The optimal CE is the energy that produces the highest abundance of the desired product ion. thermofisher.com This value is highly specific to each precursor-to-product ion transition and must be determined experimentally for each analyte. nih.govnih.gov
Optimizing the collision energy involves systematically varying the energy applied to a specific transition and monitoring the resulting product ion intensity. thermofisher.com An inadequate CE will result in either insufficient fragmentation (too low) or excessive fragmentation into smaller, less specific ions (too high), both of which reduce the sensitivity of the analysis. nih.gov Different types of ions and fragmentation pathways may require different optimal energies. nih.gov Therefore, careful optimization is a crucial step in method development to ensure maximum signal intensity and achieve the lowest possible limits of detection for this compound. nih.gov
Advanced Sample Preparation and Extraction Protocols for Complex Environmental Samples
Before instrumental analysis, this compound must be efficiently extracted from its sample matrix (e.g., soil, sediment, water) and isolated from interfering substances. Modern sample preparation techniques aim to be faster, use less solvent, and provide higher recovery than traditional methods. nih.govmdpi.com
Traditional techniques like liquid-liquid extraction (LLE) and Soxhlet extraction, while effective, are often time-consuming and require large volumes of organic solvents. nih.govmdpi.com In recent years, a variety of miniaturized and more efficient techniques have been developed for extracting PAHs. nih.gov
Solid-Phase Extraction (SPE): This technique involves passing a liquid sample through a cartridge containing a solid sorbent that retains the analytes. The analytes are later eluted with a small amount of solvent.
Solid-Phase Microextraction (SPME): A solvent-free method where a coated fiber is exposed to the sample (or its headspace). mdpi.com Analytes partition onto the fiber and are then thermally desorbed directly into the GC injector. mdpi.com
Dispersive Solid-Phase Extraction (d-SPE): In this method, the sorbent is mixed directly with the sample extract. nih.gov This increases the surface area for interaction and speeds up the extraction process. nih.gov
Pressurized Liquid Extraction (PLE): This technique uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process, reducing solvent consumption compared to methods like Soxhlet. researchgate.net
The choice of extraction protocol depends on the sample matrix, the concentration of the analyte, and the required sample throughput. These advanced methods offer significant improvements in efficiency and align with the principles of Green Analytical Chemistry by reducing waste and sample preparation time. nih.gov
Solid-Phase Extraction (SPE) for Hydrocarbon Isolation
Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique that partitions compounds between a solid stationary phase and a liquid mobile phase. windows.netsigmaaldrich.com It offers an efficient alternative to liquid-liquid extraction, reducing solvent consumption and facilitating automation. sigmaaldrich.com The primary goal of SPE in the context of hydrocarbon analysis is to concentrate the analyte of interest and remove matrix contaminants, which can interfere with chromatographic analysis and shorten the lifespan of analytical columns. phenomenex.com
The selection of the sorbent material is critical and depends on the polarity of the target analyte and the sample matrix. For the isolation of non-polar compounds like this compound from polar matrices (e.g., water), a non-polar sorbent such as C18-bonded silica (reversed-phase SPE) is typically employed. sigmaaldrich.com Conversely, for isolating polar compounds from non-polar solutions, a polar sorbent like unbonded silica is used in a normal-phase SPE mode. sigmaaldrich.com
The general procedure for SPE involves four main steps:
Conditioning: The sorbent bed is washed with a solvent to activate the stationary phase and ensure reproducible retention of the analyte. sigmaaldrich.com
Loading: The sample is passed through the conditioned sorbent bed. The target analyte and some impurities are retained on the sorbent. windows.net
Washing: Interfering compounds are selectively washed from the sorbent using a solvent that does not elute the analyte of interest. phenomenex.com
Elution: A strong solvent is used to disrupt the analyte-sorbent interaction and elute the purified analyte for analysis. phenomenex.com
The choice of sorbent and solvents is tailored to the specific properties of the hydrocarbon being isolated. For PAHs, silica-based sorbents are common, providing reliable and clean extracts with high recoveries. phenomenex.com Polymeric sorbents are also used and are stable over a wide pH range. windows.net
Table 1: Common SPE Sorbents for Hydrocarbon Isolation
| Sorbent Type | Phase Type | Primary Retention Mechanism | Typical Application for Hydrocarbons |
| DSC-18 (C18) | Reversed-Phase | Hydrophobic interactions | Isolation of non-polar PAHs from aqueous samples |
| DSC-Si (Silica) | Normal-Phase | Adsorption (polar interactions) | Isolation of polar compounds from non-polar extracts; fractionation of aromatic from aliphatic hydrocarbons |
| DSC-CN (Cyanopropyl) | Normal/Reversed-Phase | Dipole-dipole, hydrophobic interactions | Extraction of hydrophobic analytes that may be irreversibly retained on C18 |
| Strata-X (Polymeric) | Reversed-Phase | Hydrophobic, π-π interactions | Broad-spectrum PAH analysis from various matrices |
Solvent Extraction and Fractionation for Aromatic Hydrocarbon Isolation
Solvent extraction is a fundamental technique for separating compounds based on their differential solubilities in two immiscible liquid phases. researchgate.net For the isolation of aromatic hydrocarbons like this compound from complex organic mixtures, such as crude oil or sediment extracts, a multi-step process involving extraction and subsequent fractionation is often required.
Initially, a bulk extraction is performed using a suitable organic solvent, such as methanol or a hexane/dichloromethane mixture, to dissolve the organic components from the sample matrix. nih.gov Following this, a liquid-liquid partitioning method can be employed to separate aromatic compounds from other co-extracted substances, particularly aliphatic hydrocarbons. researchgate.net
One effective technique involves partitioning between an aliphatic solvent (e.g., n-pentane) and a more polar solvent that selectively dissolves aromatic compounds. researchgate.net Dimethylformamide (DMF) has been shown to be highly effective for this purpose. An optimized system using a mixture of DMF with 5% water and n-pentane can achieve a high degree of separation. researchgate.net This method has demonstrated the elimination of over 94% of alkanes and other unresolved complex mixtures, while maintaining high recovery rates for PAHs. researchgate.net
The general workflow for this separation is as follows:
The initial crude extract, dissolved in an aliphatic solvent like n-pentane, is mixed with the DMF-water solution.
The mixture is agitated to facilitate the transfer of the more soluble aromatic compounds (including this compound) into the DMF layer.
The two layers are allowed to separate, and the DMF layer, now enriched with aromatic hydrocarbons, is collected.
This process can be repeated to improve the purity of the aromatic fraction. researchgate.net The average recoveries for deuterated-PAHs using this method typically range from 84% to 94%. researchgate.net
This fractionation is crucial as aliphatic hydrocarbons can co-elute with PAHs during gas chromatography, leading to analytical interference and inaccurate quantification.
Method Validation, Detection Limits, and Linearity in Quantitative Analysis
For the quantitative analysis of this compound, it is essential to develop and validate the analytical method to ensure the reliability and accuracy of the results. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. nih.govkoreascience.kr Key validation parameters include linearity, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.netnih.gov
Linearity establishes the relationship between the concentration of the analyte and the analytical signal over a specific range. It is typically evaluated by analyzing a series of standard solutions of known concentrations and plotting the instrument response against the concentration. The linearity is considered acceptable if the coefficient of determination (R²) of the calibration curve is close to 1.0. For the analysis of phenanthrenes using High-Performance Liquid Chromatography (HPLC), R² values typically range from 0.9995 to 0.9996. nih.gov For PAHs analyzed by GC/MS, correlation coefficients can range from R²=0.9997 to 1.0000. gcms.cz
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical instrument, though not necessarily quantified with acceptable precision and accuracy. nih.govresearchgate.net
The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. nih.govresearchgate.net
These limits are crucial for determining the suitability of a method for trace-level analysis in environmental monitoring. For instance, in the analysis of various phenanthrene (B1679779) compounds by HPLC, LODs have been reported in the range of 0.78–0.89 µg/mL, with corresponding LOQs between 2.38–2.71 µg/mL. nih.govresearchgate.netnih.gov In sediment analysis, reporting limits for compounds like 1,7-Dimethylphenanthrene can be as low as 0.0343 nanograms per gram (ng/g) dry weight. usgs.gov
Table 2: Representative Method Validation Data for Phenanthrene Analysis
| Parameter | Typical Value Range | Analytical Technique | Reference |
| Linearity (R²) | 0.9995 - 0.9996 | HPLC-PDA | nih.gov |
| Limit of Detection (LOD) | 0.78 - 0.89 µg/mL | HPLC-PDA | nih.govresearchgate.netnih.gov |
| Limit of Quantification (LOQ) | 2.38 - 2.71 µg/mL | HPLC-PDA | nih.govresearchgate.netnih.gov |
| Recovery | 95% - 100% | HPLC-PDA | nih.govresearchgate.netnih.gov |
This rigorous validation ensures that the analytical method provides accurate, reproducible, and meaningful data for the quantification of this compound in various samples.
Future Research Directions and Emerging Areas
Development of Novel and Sustainable Synthetic Methodologies
The pursuit of greener and more efficient synthetic routes to 2,7-dimethylphenanthrene and its derivatives is a key area of future research. Traditional methods for synthesizing phenanthrenes can be harsh and may not be environmentally friendly. nih.gov Future methodologies are expected to focus on sustainability, efficiency, and selectivity.
One promising direction is the use of palladium-catalyzed reactions, which have shown success in creating phenanthrene (B1679779) derivatives in one-pot syntheses with high yields and shorter reaction times. nih.gov Another avenue of exploration is the development of synthetic approaches that utilize less hazardous reagents and solvents. A recent sustainable method for managing carcinogenic PAHs involves their use in synthesizing microporous organic polymers for adsorptive desulfurization of fuels. nih.govresearchgate.net This approach not only provides a valuable product but also addresses the environmental concerns associated with PAHs. nih.govresearchgate.net
Future research in this area will likely involve:
Catalyst Development: Designing novel catalysts that can facilitate the synthesis of this compound with high regioselectivity, minimizing the formation of other isomers.
Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer better control over reaction conditions, improved safety, and easier scalability.
Bio-inspired Synthesis: Investigating enzymatic or microbial pathways for the synthesis of this compound, drawing inspiration from natural processes.
| Synthetic Approach | Potential Advantages | Research Focus |
| Palladium-Catalyzed Domino Reactions | High yields, shorter reaction times, one-pot synthesis | Development of more efficient and selective palladium catalysts. nih.gov |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, high yields | Optimization of reaction conditions for the synthesis of phenanthrene-based polymers. nih.govresearchgate.net |
| Cyclodehydration Methods | Established routes for phenanthrene synthesis | Improvement of catalyst systems and reaction conditions for better yields and selectivity. acs.org |
| Direct Arylation via C-H Functionalization | Atom economy, reduced waste | Development of transient directing groups for the efficient synthesis of complex PAHs. acs.org |
Advanced Spectroscopic Probes for In-Situ Monitoring and Real-Time Analysis
The ability to monitor chemical reactions and environmental systems in real-time is crucial for both fundamental understanding and practical applications. Future research will focus on developing and applying advanced spectroscopic probes for the in-situ monitoring of this compound. This includes tracking its formation during synthesis, its degradation in environmental samples, or its interactions in biological systems.
Fluorescence spectroscopy is a particularly promising technique for the detection and measurement of PAHs due to its high sensitivity and selectivity. disen-sensor.com Future developments in this area could lead to portable and wireless devices for on-site, real-time monitoring of this compound in water sources and other environmental matrices. disen-sensor.com Immunosensing techniques are also emerging as a powerful tool for the in-situ detection of PAHs, offering rapid analysis times and portability. nih.govnih.govresearchgate.net
Key research directions include:
Fiber-Optic Sensors: The development of fiber-optic sensors coated with materials that selectively interact with this compound, allowing for remote and continuous monitoring.
Raman Spectroscopy: Utilizing Surface-Enhanced Raman Spectroscopy (SERS) to achieve ultra-sensitive detection of this compound, even at the single-molecule level.
Mass Spectrometry: The application of ambient ionization mass spectrometry techniques for the rapid and direct analysis of this compound in complex mixtures without extensive sample preparation.
| Spectroscopic Technique | Principle | Potential Application for this compound |
| Fluorescence Spectroscopy | Excitation of the molecule with light and detection of the emitted fluorescence. disen-sensor.com | Real-time monitoring of environmental contamination and reaction kinetics. disen-sensor.com |
| Immunosensing | Use of specific antibodies to detect the target molecule. nih.govnih.govresearchgate.net | Rapid and portable sensors for on-site environmental analysis. nih.govnih.govresearchgate.net |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of compounds based on their volatility and mass-to-charge ratio. | Standard laboratory method for the quantification of PAHs in environmental samples. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their polarity. | Analysis of this compound in complex mixtures. |
Integration of Machine Learning and Artificial Intelligence in Computational Predictions
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the study of chemical compounds, and this compound is no exception. These computational tools can be used to predict a wide range of properties and behaviors, accelerating research and reducing the need for time-consuming and expensive experiments.
ML models can be trained on existing data to predict the electronic properties, toxicity, and reactivity of this compound and its derivatives. nih.govnih.gov For instance, machine learning can be used to develop quantitative structure-property relationships (QSPR) to predict band gaps, electron affinities, and ionization potentials of PAHs. nih.govnih.gov Furthermore, AI can be employed to identify molecular fragments responsible for specific infrared emission features of PAHs, which can aid in their identification in complex mixtures. arxiv.org
Future research will likely focus on:
Predictive Toxicology: Developing ML models to accurately predict the potential toxicity of this compound and its metabolites, aiding in risk assessment.
Reaction Optimization: Using AI algorithms to optimize synthetic routes to this compound, predicting the best reaction conditions to maximize yield and minimize byproducts.
Materials Discovery: Employing ML to screen virtual libraries of phenanthrene derivatives for desired properties, guiding the design of new materials for specific applications.
| Application Area | Machine Learning Approach | Predicted Properties |
| Electronic Properties | Quantitative Structure-Property Relationship (QSPR) | Bandgap, electron affinity, ionization potential. nih.govnih.gov |
| Spectroscopic Analysis | Random Forest Models | Infrared emission features based on molecular fragments. arxiv.org |
| Anharmonic Infrared Spectra | Machine Learning Molecular Dynamics (MLMD) | Temperature-dependent IR absorption spectra. arxiv.org |
Refined Geochemical Models for Enhanced Source and Maturity Assessment
This compound is a recognized biomarker in geochemistry, used to assess the source and thermal maturity of crude oils and sedimentary organic matter. Future research in this area will aim to refine the geochemical models that utilize the distribution of dimethylphenanthrene isomers, including this compound, for more accurate assessments.
The distribution of methylphenanthrene isomers is influenced by the thermal maturity of the source rock. researchgate.netresearchgate.net However, the relationship is complex and can be affected by the type of organic matter and depositional environment. researchgate.net Therefore, future research will focus on developing more robust models that can account for these variables. This may involve the use of multi-dimensional statistical analysis and the integration of data from other biomarker classes.
Key areas for future investigation include:
Isotope-Ratio Mass Spectrometry: The use of compound-specific isotope analysis of this compound to provide more detailed information about its origin and the processes it has undergone.
Kinetic Modeling: The development of more sophisticated kinetic models to describe the formation and degradation of this compound during geological processes, leading to more accurate maturity assessments.
Integrated Biomarker Approaches: Combining data on this compound with a wider range of biomarkers to create more comprehensive and reliable models for source and maturity assessment.
| Geochemical Parameter | Based on | Application |
| Methylphenanthrene Index (MPI-1) | Ratios of specific methylphenanthrene isomers | Assessment of thermal maturity of source rocks. researchgate.net |
| Dimethylnaphthalene Ratio (DNR-1) | Ratios of specific dimethylnaphthalene isomers | Indicator of thermal maturity in crude oils. medwinpublisher.org |
| Methylphenanthrene Ratio (MPR) | Ratio of 2-methylphenanthrene (B47528) to 1-methylphenanthrene | A maturity parameter that increases with increasing thermal maturity. researchgate.net |
Exploration of New Catalytic and Materials Science Applications
While this compound is primarily studied in the context of geochemistry and environmental science, future research may uncover novel applications in catalysis and materials science. The phenanthrene core is a versatile building block for the synthesis of more complex molecules and materials with interesting electronic and optical properties.
Phenanthrene derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net The specific substitution pattern of this compound could lead to unique properties that make it a candidate for such applications. Furthermore, the planar structure and extended π-system of the phenanthrene ring suggest potential applications in areas such as organic electronics and sensor technology.
Future research could explore:
Organic Semiconductors: The synthesis of novel polymers and small molecules based on the this compound scaffold for use as active materials in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells.
Luminescent Materials: The development of new fluorescent probes and sensors based on this compound for applications in bioimaging and chemical sensing.
Catalyst Ligands: The use of this compound as a ligand in transition metal catalysis, potentially leading to new catalysts with unique reactivity and selectivity.
| Application Area | Relevant Properties of Phenanthrene Core | Potential Role of this compound |
| Organic Electronics | π-conjugated system, charge transport properties | As a building block for organic semiconductors. |
| Optoelectronics | Luminescence, electronic properties | In the development of materials for OLEDs. researchgate.net |
| Catalysis | Ability to coordinate with metal centers | As a ligand to modify the properties of transition metal catalysts. |
Q & A
Q. Which analytical techniques are most effective for characterizing this compound?
- UV-Vis spectroscopy : The compound exhibits distinct absorption peaks in the 280–300 nm range (π→π* transitions) and a weaker band near 350 nm (n→π* transitions), useful for preliminary identification .
- Gas Chromatography (GC) : Use non-polar columns (e.g., DB-5) with temperature programming (e.g., 50°C to 300°C at 10°C/min) and compare retention indices (RI) to standards. Reported RI values range from 2,800–2,900 under these conditions .
- Mass spectrometry (MS) : Molecular ion peaks at m/z 206 (M⁺) and fragment ions at m/z 191 (M⁺–CH₃) confirm the methyl substitution pattern .
Q. How can environmental toxicity assays be designed for this compound?
- Experimental design :
- Early life stage fish models : Expose Atlantic haddock (Melanogrammus aeglefinus) embryos to graded concentrations (e.g., 0.1–10 µM) and monitor developmental abnormalities (e.g., pericardial edema, spinal curvature) over 96 hours .
- Endpoint measurements : Quantify lethal concentrations (LC₅₀) and sublethal effects using standardized OECD protocols.
Advanced Research Questions
Q. What intermolecular interactions dominate the crystal packing of this compound?
- Key findings :
- Steric hindrance from the 2,7-methyl groups disrupts efficient packing, leading to low-density structures (1.20–1.25 g/cm³). Weak van der Waals interactions (e.g., methyl-methyl contacts) dominate, as observed in similar dimethylphenanthrene isomers .
- Computational methods : Use evolutionary algorithms (e.g., GAtor with niching fitness functions) to predict polymorphic structures. These methods account for chiral backbone distortions and steric constraints .
Q. How do methyl group dynamics affect NMR relaxation in solid-state studies?
- Methodology :
- Proton spin–lattice relaxation : Measure relaxation rates at multiple Larmor frequencies (e.g., 8.5–53 MHz) to distinguish between 2- and 7-methyl reorientation. Activation energies (~10–12 kJ/mol) suggest hindered rotation due to crystal packing .
- Spectral interpretation : Apply Davidson–Cole models to analyze non-exponential correlation times, indicative of heterogeneous molecular environments .
Q. What strategies resolve contradictions in reported GC retention indices for this compound?
- Data reconciliation :
- Cross-validate using polar (e.g., DB-Wax) and non-polar columns to address discrepancies in retention times. For example, Kovats RI values vary by ±2% across column types .
- Use certified reference materials (e.g., NIST SRM 1650b) to calibrate instruments and minimize inter-laboratory variability .
Q. What mechanistic insights explain the differential toxicity of this compound in aquatic organisms?
- Hypothesis testing :
- Compare toxicity profiles with other alkylphenanthrenes (e.g., 1,4- vs. 2,7-isomers) to isolate steric/electronic effects. For example, 2,7-dimethyl substitution may enhance membrane permeability due to reduced polarity .
- Conduct in vitro assays (e.g., CYP450 inhibition) to assess metabolic activation pathways linked to oxidative stress .
Data Contradictions & Recommendations
- Carcinogenicity data : While 1,4-Dimethylphenanthrene shows tumor-initiating activity in mice, no direct evidence exists for the 2,7-isomer. Researchers should avoid extrapolating isomer-specific risks without targeted studies .
- Synthetic yields : Reported purity values (5.44–5.87%) in commercial standards suggest challenges in isolating this compound from regioisomeric mixtures. Use preparative HPLC with C18 columns for purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
